molecular formula C10H12N8O3 B1229883 2'-Azido-2'-deoxyadenosine CAS No. 58699-61-9

2'-Azido-2'-deoxyadenosine

Cat. No.: B1229883
CAS No.: 58699-61-9
M. Wt: 292.25 g/mol
InChI Key: IFVJLCHSLGMHEY-UHFFFAOYSA-N
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Description

2’-Azido-2’-deoxyadenosine is a modified nucleoside analog where the hydroxyl group at the 2’ position of the ribose sugar is replaced by an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azido-2’-deoxyadenosine typically involves the substitution of the 2’-hydroxyl group of 2’-deoxyadenosine with an azido group. One common method includes the treatment of 2’-deoxyadenosine with a suitable azidating agent such as sodium azide or lithium azide in the presence of a catalyst . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of 2’-Azido-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Post-reaction purification steps such as crystallization or chromatography are employed to isolate the desired product .

Mechanism of Action

Comparison with Similar Compounds

  • 2’-Azido-2’-deoxycytidine
  • 2’-Azido-2’-deoxyuridine
  • 2’-Amino-2’-deoxyadenosine

Comparison: 2’-Azido-2’-deoxyadenosine is unique due to its specific azido modification at the 2’ position of the ribose sugar. This modification allows for selective bioorthogonal reactions, making it a valuable tool in chemical biology . Compared to other azido-modified nucleosides, 2’-Azido-2’-deoxyadenosine offers distinct advantages in terms of stability and reactivity .

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVJLCHSLGMHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951938
Record name 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58699-61-9, 29411-71-0
Record name NSC274942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC105299
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Azido-2'-deoxyadenosine
Reactant of Route 2
2'-Azido-2'-deoxyadenosine
Reactant of Route 3
2'-Azido-2'-deoxyadenosine
Reactant of Route 4
2'-Azido-2'-deoxyadenosine
Reactant of Route 5
2'-Azido-2'-deoxyadenosine
Reactant of Route 6
2'-Azido-2'-deoxyadenosine

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